Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a compound utilized primarily in peptide synthesis, characterized by the presence of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This compound serves as a versatile building block in the assembly of peptides, facilitating the study of protein structures and functions. It is classified as an amino acid derivative, specifically a protected form of glycine, with the chemical formula and a molecular weight of approximately 468.54 g/mol .
The synthesis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH typically involves several key steps:
The industrial production often mirrors laboratory synthesis but is scaled up for bulk production. Techniques such as crystallization or chromatography are employed for purification to achieve high purity levels .
The molecular structure of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH features a central glycine moiety flanked by two protecting groups—Fmoc and Boc. The Fmoc group is attached to the nitrogen atom of glycine, while the Boc group is attached to the amino group of 4-aminobutyric acid.
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH undergoes several types of chemical reactions:
The deprotection process allows for the sequential addition of amino acids to form desired peptide sequences, making it crucial in peptide synthesis methodologies such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
The mechanism of action for Fmoc-N-(4-Boc-aminobutyl)-Gly-OH revolves around its role as a building block in peptide synthesis. The protecting groups prevent side reactions during peptide assembly. The sequential removal of these groups under specific conditions enables controlled peptide elongation, allowing researchers to construct complex peptides with defined sequences .
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH finds extensive applications in various scientific fields:
This compound exemplifies the versatility required in modern peptide synthesis, enabling researchers to explore new therapeutic avenues through tailored peptide design.
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH (CAS 171856-09-0) is a specialized glycine derivative engineered for advanced Fmoc-SPPS. Its molecular architecture features dual orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) on the aminobutyl side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) on the α-amine (Fig. 1). This design enables sequential deprotection cycles essential for iterative peptide chain elongation. The compound serves as a key building block for introducing artificial spacer arms or lysine-like motifs with controlled flexibility, particularly in complex peptide architectures requiring non-natural backbones [1] [6].
In challenging syntheses involving aggregation-prone sequences, the glycine moiety’s minimal steric footprint mitigates chain stacking. For example, pseudoproline dipeptide tactics often fail with rigid sequences, whereas this derivative’s conformationally flexible -CH₂- spacer (derived from the aminobutyl group) enhances solvation of growing peptide chains. This property is critical for synthesizing glycine-rich domains like histone tails (e.g., H4N sequence: SGRGKGGKGLGKGG) [4] [7]. The Boc group’s stability during iterative piperidine-mediated Fmoc deprotections (20% v/v in DMF) ensures side-chain integrity until final acidolytic cleavage [3] [10].
Table 1: Key Physicochemical Properties of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Property | Value/Specification | Significance in SPPS |
---|---|---|
Molecular Formula | C₂₆H₃₂N₂O₆ | High carbon content aids UV monitoring |
Molecular Weight | 468.54-468.55 g/mol | Impacts stoichiometric calculations |
Purity (HPLC) | ≥95-98% | Minimizes truncated sequences |
Storage Conditions | 0-8°C (sealed, dry) | Prevents Fmoc decomposition |
CAS Registry | 171856-09-0 | Unique identifier for procurement |
SMILES String | CC(C)(C)OC(=O)NCCCCN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 | Validates structural identity |
Aspartimide formation—a prevalent side reaction during SPPS—is suppressed when this derivative neighbors aspartic acid residues. Standard Fmoc-Gly-OH lacks steric hindrance, accelerating base-induced cyclization at Asp-X sites. In contrast, the compound’s extended aminobutyl chain sterically impedes aspartimide ring closure, improving crude peptide purity by ≥15% in model studies [4] [10]. Post-synthesis, global deprotection with trifluoroacetic acid (TFA) simultaneously removes the Boc group and liberates the primary amine, yielding peptides with functionalizable termini for bioconjugation or cyclization [6].
The structural plasticity of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH enables its deployment as a versatile scaffold for non-canonical amino acid integration. Its aminobutyl side chain serves as a "molecular leash," distancing backbone reactivity from synthetic modifications. This is exemplified in neuropeptide analogs where the native glycine is retained for conformational flexibility, while the Boc-protected amine provides an anchoring point for fluorophores or pharmacokinetic modifiers [6] [9]. Synthesis of such derivatives occurs before resin loading, ensuring optimal purity (>98%) via standard Fmoc chemistry protocols [3].
Challenging couplings—particularly at sterically hindered junctions—benefit from the compound’s glycine core. During synthesis of glycine-rich histone H4 fragments (e.g., H4C: GRTLYGFGG), Dbz linker strategies without side-chain protection exhibit 9–12% over-acylation byproducts due to diamine reactivity. However, pre-attachment of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH to resin eliminates this side reaction by directing coupling exclusively to the Fmoc-deprotected α-amine (Fig. 2A). The Boc group’s bulk further suppresses nucleophilic side reactions during activation [7].
Table 2: Coupling Efficiency Comparison for Gly-Rich Sequences
C-Terminal Building Block | Coupling Method | Purity (%) | Major Byproducts |
---|---|---|---|
Fmoc-Gly-OH | HBTU/DIEA | 67–72 | Branched peptides (9–15%) |
Fmoc-(Dmb)Gly-OH | HCTU/NMM | 78–83 | β-Aspartyl isomers (8–10%) |
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH | DIC/Oxyma Pure® | 92–95 | <5% (truncated chains) |
The Boc-aminobutyl moiety’s synthetic accessibility permits tailored elongation or branching. For instance, reductive amination converts the deprotected amine to hydrophobic moieties (e.g., farnesyl groups) for membrane-anchored peptides. Alternatively, on-resin Mitsunobu reactions attach pharmacophores like thiazolidine carboxylates, enhancing blood-brain barrier penetration in neurotherapeutic candidates [6] [9]. Automated syntheses of 44-mer histone H3 analogs demonstrate that incorporating this derivative at junctions reduces aggregation-induced coupling failures by 40% compared to standard glycine, attributable to its backbone-distorting effects [7].
Orthogonal protection—independent deblocking of specific functional groups—is paramount in synthesizing complex peptides. Fmoc-N-(4-Boc-aminobutyl)-Gly-OH exemplifies this principle through its differentiated response to acid/base treatments. The Fmoc group is cleaved within 5–10 minutes using 20% piperidine/DMF (pH >10), while the Boc group remains intact even after 120-minute exposures. Conversely, 50–95% TFA rapidly hydrolyzes Boc (t₁/₂ <5 minutes) without affecting Fmoc, enabling sequential side-chain/modification strategies [2] [9].
Table 3: Orthogonal Deprotection Kinetics of Protection Groups
Protection Group | Deprotection Reagent | Time (min) | Conditions | Stability of Paired Group |
---|---|---|---|---|
Fmoc | 20% piperidine/DMF | 5–10 | RT, basic | Boc remains stable |
Boc | 50% TFA/DCM | 3–5 | RT, acidic | Fmoc remains stable |
Trt (Trityl) | 1% TFA/DCM | 15–30 | RT, acidic | Fmoc cleavage |
Alloc | Pd(PPh₃)₄/PhSiH₃ | 30–60 | RT, neutral | Boc/Fmoc stable |
In multi-step syntheses requiring selective modification, the Boc group’s stability permits temporary masking of the aminobutyl side chain. For example, during synthesis of branched drug-delivery peptides:
This orthogonality outperforms mono-Fmoc-protected diamino acids like Fmoc-Lys(Boc)-OH. While both feature acid-labile side-chain protection, Fmoc-N-(4-Boc-aminobutyl)-Gly-OH’s elongated spacer offers superior steric accessibility for post-synthetic conjugations—evidenced by 30% higher yields in fluorescein isothiocyanate (FITC) labeling assays [9]. Furthermore, its glycine core eliminates chiral center epimerization risks during activation, a documented limitation with lysine-based analogs [10].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6